propan-2-yl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
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Overview
Description
Propan-2-yl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structural features, including a pyran ring, a cyano group, and a chlorophenyl group, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of key intermediates.
Cyclization Reactions: These reactions are used to form the pyran ring structure, which is a crucial component of the compound.
Functional Group Transformations: These reactions involve the introduction or modification of functional groups, such as the cyano and chlorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Propan-2-yl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of propan-2-yl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Propan-2-yl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Propan-2-yl 6-amino-4-(4-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate: This compound has a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.
Propan-2-yl 6-amino-4-(4-fluorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate: This compound has a fluorophenyl group, which may confer different chemical and biological properties.
Properties
Molecular Formula |
C26H25ClN4O3S |
---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
propan-2-yl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C26H25ClN4O3S/c1-13(2)33-26(32)23-21(12-35-25-19(10-28)15(4)14(3)16(5)31-25)34-24(30)20(11-29)22(23)17-6-8-18(27)9-7-17/h6-9,13,22H,12,30H2,1-5H3 |
InChI Key |
BRSILQOHQUHUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)OC(C)C)C#N)C |
Origin of Product |
United States |
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